Anthanthrene: A Technical Overview of its Physicochemical Properties and Metabolic Pathways
Anthanthrene: A Technical Overview of its Physicochemical Properties and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Anthanthrene, a hexacyclic polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest in various scientific fields, from materials science to toxicology. This technical guide provides a concise overview of its core physicochemical properties and delves into its metabolic fate, offering valuable information for researchers and professionals in drug development and environmental science.
Core Physicochemical Data
Key identifying and physical characteristics of anthanthrene are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 191-26-4 | [1][2][3] |
| Molecular Formula | C22H12 | [4][5] |
| Molecular Weight | 276.33 g/mol | [4][5][6][7] |
Metabolic Activation and Transformation
The biological activity of anthanthrene, including its potential mutagenicity, is intrinsically linked to its metabolic activation.[8] In biological systems, anthanthrene undergoes biotransformation primarily through microsomal enzymes, leading to a variety of metabolites. Three main pathways for the microsomal biotransformation of anthanthrene have been elucidated.[7]
The metabolic pathways are illustrated in the diagram below:
Caption: Microsomal biotransformation pathways of anthanthrene.
Experimental Methodologies
The elucidation of anthanthrene's metabolic pathways and toxicological profile involves a range of experimental techniques. Below are generalized protocols representative of the key experiments cited in the literature.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is employed to assess the mutagenic potential of anthanthrene and its metabolites.
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Metabolic Activation: Anthanthrene is incubated with a hepatic post-mitochondrial fraction (S9) from Aroclor 1254-treated rats to simulate metabolic activation.[7]
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Bacterial Strains: Histidine-dependent Salmonella typhimurium strains (e.g., TA97, TA98, TA100, TA104) are used as the test organisms.[7]
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Exposure: The bacteria are exposed to varying concentrations of the anthanthrene-S9 mixture.
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Plating and Incubation: The treated bacteria are plated on a minimal glucose agar medium.
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Scoring: The number of revertant colonies (his+) is counted to determine the mutagenic activity.
In Vitro Microsomal Metabolism Studies
These studies are crucial for identifying the specific metabolites formed from anthanthrene.
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Incubation: Anthanthrene is incubated with liver microsomes from untreated or phenobarbital/3-methylcholanthrene-treated rats in the presence of an NADPH-generating system.[7]
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Extraction: The metabolites are extracted from the incubation mixture using organic solvents.
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Chromatographic Separation: The extracted metabolites are separated and purified using techniques such as High-Performance Liquid Chromatography (HPLC).
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Spectroscopic Analysis: The chemical structures of the isolated metabolites are determined using spectroscopic methods, including UV-Vis spectroscopy, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
The experimental workflow for identifying anthanthrene metabolites is depicted below:
References
- 1. Anthanthrene - Wikipedia [en.wikipedia.org]
- 2. Anthanthrene | C22H12 | CID 9118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative metabolism of phenanthrene and anthracene by soil pseudomonads. The ring-fission mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal activation of dibenzo[def,mno]chrysene (anthanthrene), a hexacyclic aromatic hydrocarbon without a bay-region, to mutagenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repair of DNA damage induced by anthanthrene, a polycyclic aromatic hydrocarbon (PAH) without bay or fjord regions - PubMed [pubmed.ncbi.nlm.nih.gov]
